(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone
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Overview
Description
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The initial step involves the reaction of phenylmorpholine with a suitable acylating agent to form the morpholino intermediate.
Coupling with Pyrimidinylamine: The morpholino intermediate is then coupled with 2-pyrimidinylamine under controlled conditions to form the desired compound.
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction. The reactions are typically carried out at temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied as a candidate for drug development, particularly in the treatment of cancer and infectious diseases. Its ability to modulate specific biological targets makes it a promising lead compound for further drug discovery efforts.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways. In cancer research, it has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylmorpholino)[3-(2-pyridinylamino)phenyl]methanone: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]ethanone: Similar structure but with an ethanone group instead of a methanone group.
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2-phenylmorpholin-4-yl)-[3-(pyrimidin-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C21H20N4O2/c26-20(25-12-13-27-19(15-25)16-6-2-1-3-7-16)17-8-4-9-18(14-17)24-21-22-10-5-11-23-21/h1-11,14,19H,12-13,15H2,(H,22,23,24) |
InChI Key |
CFBYTFCZMVRTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)NC3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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